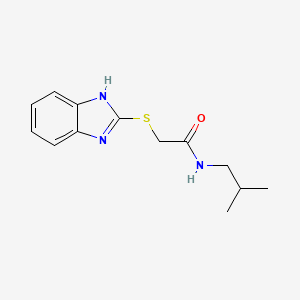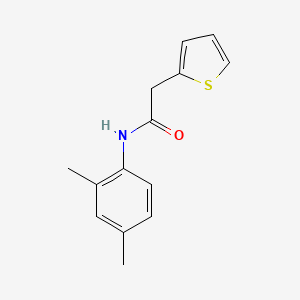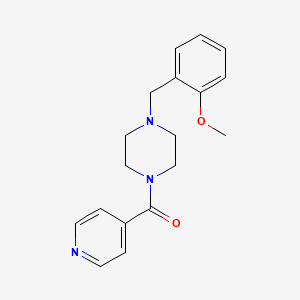![molecular formula C12H15N3O5S B5715231 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)
1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its ability to modulate ion channels and transporters. NPPB is a potent blocker of chloride channels and has been used in a variety of studies to investigate the role of these channels in various physiological and pathological processes.
Mecanismo De Acción
1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide blocks chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance across the cell membrane. The exact mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide on chloride channels is still being investigated, but it is thought to involve a conformational change in the channel protein that prevents chloride ions from passing through.
Biochemical and Physiological Effects
1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific chloride channel being blocked. In epithelial cells, 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to inhibit chloride secretion, which can be beneficial in certain pathological conditions such as cystic fibrosis. In smooth muscle cells, 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to inhibit contraction, which can be beneficial in the treatment of asthma and other respiratory disorders. In neurons, 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to modulate synaptic transmission and can be used to study the role of chloride channels in neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high potency and specificity for chloride channels. This allows researchers to selectively block chloride channels without affecting other ion channels or transporters. However, one limitation of using 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide is its potential toxicity at high concentrations. Careful dosing and monitoring of cell viability is necessary when using 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the role of chloride channels in cancer progression and metastasis. 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that chloride channels may play a role in these processes. Another area of interest is the development of novel 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide derivatives with improved potency and selectivity for specific chloride channels. Finally, the use of 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide in combination with other drugs or therapies may have synergistic effects that could be beneficial in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 2-nitrobenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The resulting product is then purified through recrystallization to obtain a high purity compound.
Aplicaciones Científicas De Investigación
1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has been used extensively in scientific research to study the role of chloride channels in various physiological and pathological processes. It has been shown to block chloride channels in a variety of cell types, including epithelial cells, smooth muscle cells, and neurons.
Propiedades
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c13-12(16)9-5-7-14(8-6-9)21(19,20)11-4-2-1-3-10(11)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBRLEOGEFVKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332551 | |
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Nitrophenyl)sulfonylpiperidine-4-carboxamide | |
CAS RN |
331713-48-5 | |
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)

![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)

![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)



